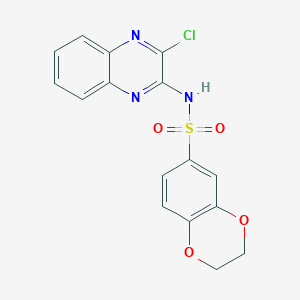

![molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3](/img/structure/B2933633.png)

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a diethylamino group, a chromen-2-one group (which is a type of coumarin), a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting optical properties and could potentially be used in fluorescence applications .

科学的研究の応用

Highly Sensitive Probes for Metal Ions Detection

- Chromium Detection in Living Cells: A study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe capable of detecting Cr3+ ions. This probe, upon interacting with Cr3+ ions, demonstrated a quick color response from fluorescent green to colorless, indicating significant quenching of fluorescence at 506 nm in dimethyl sulfoxide medium. This finding highlights the probe's potential application in bioimaging and environmental monitoring of chromium ions, utilizing its high sensitivity and specificity for Cr3+ detection in living cells (Mani et al., 2018).

Antioxidant Properties and Electrochemical Behavior

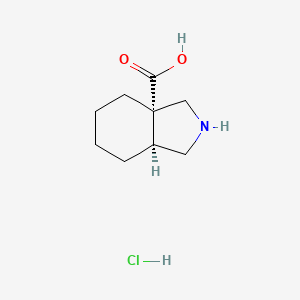

- Electrochemical Studies of Salicylic Acid Derivatives: Poojari et al. (2016) explored the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, highlighting their potential in preventing diseases associated with oxidative stress. These derivatives demonstrated significant antioxidant properties, correlating well with their redox properties, which could be leveraged in developing therapeutic agents or dietary supplements (Poojari et al., 2016).

Fluorescence Probes for Biological Applications

Selective Detection of Sulfite

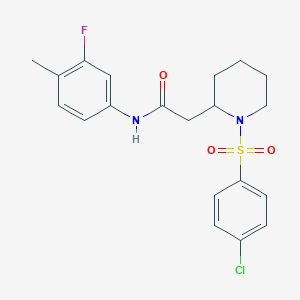

Sun et al. (2017) synthesized a fluorescent probe for selective detection of sulfite in living cells. This probe, based on a Michael addition mechanism, changes color from orange to yellow with strong blue-green fluorescence upon interaction with sulfite, demonstrating its utility in monitoring sulfite levels in both realistic samples and biological systems (Sun et al., 2017).

Cu-Selective Fluorescent Sensing in Mammalian Kidney Cells

Wani et al. (2016) reported on a coumarin–pyrene based fluorescent probe for the selective detection of Cu2+ ions. The probe exhibited substantial fluorescence quenching upon binding with Cu2+, suggesting its potential as a fluorescent sensor for detecting Cu2+ in biological samples, including mammalian kidney cells (Wani et al., 2016).

Antimicrobial Activity

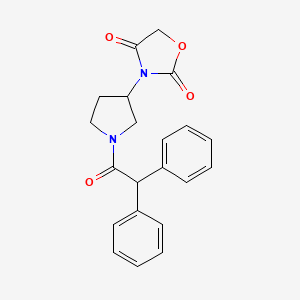

- Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives: Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, evaluating their antimicrobial activity. These compounds showed significant growth inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat et al., 2013).

作用機序

特性

IUPAC Name |

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPROLBSXXHGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)

![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)